molecular formula C16H8N4O10 B11534609 (2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate

(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate

Cat. No.: B11534609
M. Wt: 416.25 g/mol
InChI Key: TUJNZFQJFDNJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate is a highly nitrated organic compound It is known for its complex structure, which includes multiple nitro groups attached to a fluorenylidene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate typically involves the nitration of fluorenylidene derivatives. The process generally includes the following steps:

    Nitration of Fluorene: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

    Formation of Fluorenylidene Intermediate: The nitrated fluorene undergoes further chemical transformations to form the fluorenylidene intermediate.

    Acetylation: The final step involves the acetylation of the fluorenylidene intermediate using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more highly nitrated derivatives.

    Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a variety of functionalized fluorenylidene compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate is used as a precursor for synthesizing other complex organic molecules. Its highly nitrated structure makes it a valuable intermediate in the development of energetic materials.

Biology and Medicine

While not commonly used directly in biological or medical applications, derivatives of this compound are studied for their potential use in drug development and as biochemical probes.

Industry

In industry, this compound is explored for its potential use in the manufacture of high-performance materials, including polymers and explosives.

Mechanism of Action

The mechanism by which (2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate exerts its effects is primarily through its highly reactive nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved often include electron transfer processes and radical formation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trinitrotoluene (TNT): Another highly nitrated compound used in explosives.

    1,3,5-trinitrobenzene: Known for its use in the synthesis of other energetic materials.

    Hexanitrohexaazaisowurtzitane (CL-20): A highly energetic compound used in advanced propellants and explosives.

Uniqueness

(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate is unique due to its specific structural arrangement and the presence of multiple nitro groups on a fluorenylidene core. This configuration imparts distinct chemical properties, making it valuable for specialized applications in both research and industry.

Properties

Molecular Formula

C16H8N4O10

Molecular Weight

416.25 g/mol

IUPAC Name

(2,4,5,7-tetranitrofluoren-9-ylidene)methyl acetate

InChI

InChI=1S/C16H8N4O10/c1-7(21)30-6-12-10-2-8(17(22)23)4-13(19(26)27)15(10)16-11(12)3-9(18(24)25)5-14(16)20(28)29/h2-6H,1H3

InChI Key

TUJNZFQJFDNJDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.